molecular formula C10H13IN2O4 B12700239 (-)-1-((1S,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-5-iodo-1H,3H-pyrimidine-2,4-dione CAS No. 120963-45-3

(-)-1-((1S,3R,4S)-3-Hydroxy-4-(hydroxymethyl)cyclopentyl)-5-iodo-1H,3H-pyrimidine-2,4-dione

Cat. No.: B12700239
CAS No.: 120963-45-3
M. Wt: 352.13 g/mol
InChI Key: NEWOWXPKUVLDTM-VMHSAVOQSA-N
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Description

(-)-C-IDU, also known as (-)-2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyluracil, is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. The compound is characterized by the presence of a fluorine atom at the 2’ position and an iodine atom at the 5 position of the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-C-IDU typically involves the following steps:

    Glycosylation: The initial step involves the glycosylation of a protected uracil derivative with a suitable sugar donor, such as 2-deoxy-2-fluoro-α-D-arabinofuranosyl chloride.

    Deprotection: The glycosylated product is then subjected to deprotection reactions to remove any protecting groups, yielding the desired nucleoside analog.

    Iodination: The final step involves the iodination of the uracil ring at the 5 position using reagents like iodine or N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of (-)-C-IDU follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for glycosylation and iodination steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(-)-C-IDU undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the reduction of the iodine atom to a less reactive form.

    Substitution: The fluorine and iodine atoms in (-)-C-IDU can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles like thiols, amines, or alkoxides; reactions are conducted under basic conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified uracil rings.

    Reduction: Reduced forms with deiodinated uracil rings.

    Substitution: Substituted nucleosides with various functional groups replacing the fluorine or iodine atoms.

Scientific Research Applications

Chemistry

In chemistry, (-)-C-IDU is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.

Biology

In biological research, (-)-C-IDU is utilized to study the mechanisms of nucleoside transport and metabolism. It is also used as a probe to investigate the interactions between nucleosides and enzymes involved in DNA replication and repair.

Medicine

(-)-C-IDU has shown potential as an antiviral agent, particularly against herpes simplex virus (HSV) and cytomegalovirus (CMV). Its anticancer properties are being explored in preclinical studies, where it has demonstrated the ability to inhibit the proliferation of certain cancer cell lines.

Industry

In the pharmaceutical industry, (-)-C-IDU is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of prodrugs with improved pharmacokinetic properties.

Mechanism of Action

(-)-C-IDU exerts its effects by incorporating into the DNA of replicating cells, leading to chain termination and inhibition of DNA synthesis. The compound targets viral DNA polymerases and cellular enzymes involved in DNA replication. This results in the inhibition of viral replication and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylcytosine (FIAC): Similar structure but with a cytosine base instead of uracil.

    2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosylthymine (FIAU): Similar structure but with a thymine base instead of uracil.

    2’-Deoxy-2’-fluoro-5-iodo-1-β-D-arabinofuranosyladenine (FIAA): Similar structure but with an adenine base instead of uracil.

Uniqueness

(-)-C-IDU is unique due to its specific combination of fluorine and iodine substitutions on the uracil ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for antiviral and anticancer research.

Properties

CAS No.

120963-45-3

Molecular Formula

C10H13IN2O4

Molecular Weight

352.13 g/mol

IUPAC Name

1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C10H13IN2O4/c11-7-3-13(10(17)12-9(7)16)6-1-5(4-14)8(15)2-6/h3,5-6,8,14-15H,1-2,4H2,(H,12,16,17)/t5-,6-,8+/m0/s1

InChI Key

NEWOWXPKUVLDTM-VMHSAVOQSA-N

Isomeric SMILES

C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=C(C(=O)NC2=O)I

Canonical SMILES

C1C(CC(C1CO)O)N2C=C(C(=O)NC2=O)I

Origin of Product

United States

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